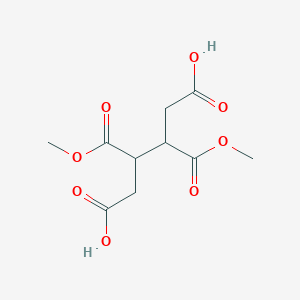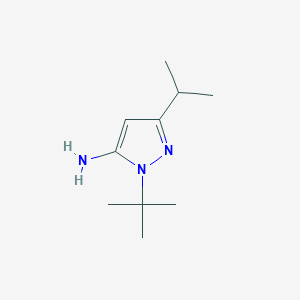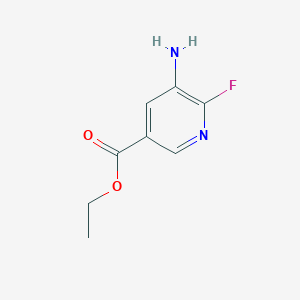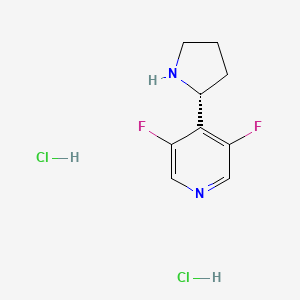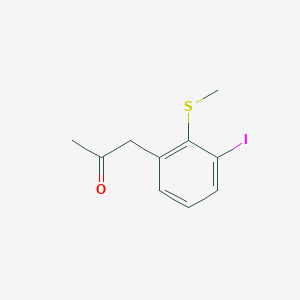
1-(3-Iodo-2-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H11IOS It is characterized by the presence of an iodine atom, a methylthio group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one typically involves iodination and methylthiolation reactionsThe reaction conditions often include the use of catalysts, specific temperature controls, and precise molar ratios of reactants .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and methylthiolation processes, utilizing advanced reactors and continuous flow systems to ensure high yield and purity. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(3-Iodo-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The iodine atom and methylthio group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 3-Iodo-N2-(2-methyl-1-(methylthio)propan-2-yl)-N1-(2-methyl-4-(perfluoropropan-2-yl)phenyl)phthalamide
Uniqueness: 1-(3-Iodo-2-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its iodine atom and methylthio group make it particularly versatile for various synthetic applications .
Properties
Molecular Formula |
C10H11IOS |
|---|---|
Molecular Weight |
306.17 g/mol |
IUPAC Name |
1-(3-iodo-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11IOS/c1-7(12)6-8-4-3-5-9(11)10(8)13-2/h3-5H,6H2,1-2H3 |
InChI Key |
ZJIVNWHTJCKVGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)I)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


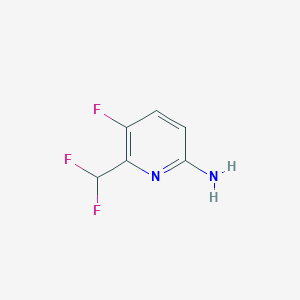

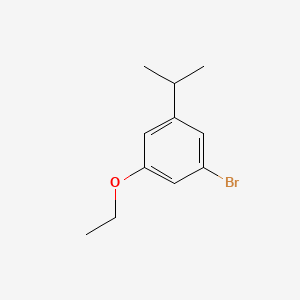




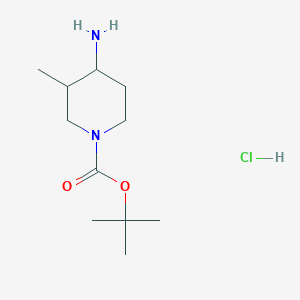

![2-(2-Oxo-1h,2h,3h-imidazo[4,5-b]pyridin-6-yl)acetic acid](/img/structure/B14037044.png)
